molecular formula C38H35N3O5S B13770463 N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide CAS No. 6085-55-8

N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide

Cat. No.: B13770463
CAS No.: 6085-55-8
M. Wt: 645.8 g/mol
InChI Key: VYCHCGWBTOHARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[4-(Benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a central 1,3-dioxane ring substituted with phenyl, benzimidazolylmethyl, and hydroxymethylphenyl groups. The hydroxymethyl group on the phenyl ring enhances hydrophilicity, which may influence solubility and membrane permeability compared to analogs with non-polar substituents.

Properties

CAS No.

6085-55-8

Molecular Formula

C38H35N3O5S

Molecular Weight

645.8 g/mol

IUPAC Name

N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C38H35N3O5S/c42-25-28-17-19-30(20-18-28)37-36(29-9-3-1-4-10-29)35(24-41-26-39-33-13-7-8-14-34(33)41)45-38(46-37)31-21-15-27(16-22-31)23-40-47(43,44)32-11-5-2-6-12-32/h1-22,26,35-38,40,42H,23-25H2

InChI Key

VYCHCGWBTOHARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(OC2C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CNS(=O)(=O)C5=CC=CC=C5)CN6C=NC7=CC=CC=C76

Origin of Product

United States

Biological Activity

N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide is a complex organic compound notable for its intricate structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzimidazole moiety : Known for its diverse biological activities, particularly in pharmaceuticals.
  • Dioxane unit : Contributes to the compound's solubility and interaction with biological targets.
  • Benzenesulfonamide group : Associated with various therapeutic effects, including antimicrobial and anticancer properties.

Table 1: Structural Features of this compound

ComponentDescription
BenzimidazoleProvides diverse biological activity
DioxaneEnhances solubility and biological interactions
BenzenesulfonamideExhibits antimicrobial and anticancer properties

Research indicates that this compound may function through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, including apoptosis and cell signaling pathways.
  • Receptor Interaction : It may interact with receptors that play critical roles in disease progression, potentially offering therapeutic benefits.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antiproliferative Effects : In vitro studies demonstrated that similar compounds with hydroxymethyl groups exhibit significant antiproliferative effects on mammalian cells by inhibiting topoisomerase II. This suggests that this compound could possess similar properties .
  • Antimicrobial Activity : Compounds with benzenesulfonamide structures have shown efficacy against various bacterial strains. The presence of the benzimidazole moiety may enhance this antimicrobial activity.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzimidazole SulfonamideContains benzimidazole and sulfonamide groupsAntimicrobial and anticancer
Dioxane DerivativesSimilar dioxane ring structureSolubility enhancers
Phenolic SulfonamidesAromatic rings with sulfonamide moietyAntibacterial properties

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison with N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide (4AE)

A structurally related compound, 4AE (Table 1), shares the benzenesulfonamide and benzimidazole motifs but differs in substitution patterns:

  • Core Heterocycle : 4AE features a 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole core, whereas the target compound contains a 1,3-dioxane ring.
  • Substituents: Hydroxymethylphenyl vs. Benzimidazolylmethyl vs. Dimethyl: The benzimidazolylmethyl substituent in the target compound introduces an additional aromatic system, which may enhance π-π stacking interactions in biological targets.

Table 1: Structural and Physicochemical Comparison

Property Target Compound 4AE
Molecular Formula C39H34N4O5S C22H21N3O5S
Key Functional Groups Benzenesulfonamide, 1,3-dioxane, hydroxymethylphenyl, benzimidazolylmethyl Benzenesulfonamide, 1,3-dimethylbenzimidazolone, methoxyphenoxy
Calculated LogP (ChemAxon) 4.2 3.8
Hydrogen Bond Donors 2 (NH, OH) 1 (NH)
Spectroscopic and Analytical Comparisons
  • NMR Spectroscopy: Analogous to studies on oxazolidinone isomers (e.g., 3a, 3b in ), the target compound’s NMR spectrum would exhibit distinct shifts for the hydroxymethyl proton (~4.5 ppm) and benzimidazole protons (~7.5–8.5 ppm), differing from 4AE’s methoxy group (~3.8 ppm) and dimethylbenzimidazolone signals .
  • Mass Spectrometry: Molecular networking () suggests that the target compound’s MS/MS fragmentation pattern would cluster with sulfonamide derivatives. However, its hydroxymethyl group may yield unique fragment ions (e.g., m/z 121 for hydroxymethyl loss) compared to 4AE’s methoxyphenoxy fragments (e.g., m/z 123 for methoxy loss) .

Research Findings and Limitations

  • Synthetic Challenges : The 1,3-dioxane core in the target compound requires stereoselective synthesis, analogous to the Michael addition and reduction steps used for analogs in .
  • Dereplication : Molecular networking () could differentiate the target compound from 4AE via parent ion clustering (e.g., cosine score <0.8 due to divergent fragmentation patterns) .
  • Knowledge Gaps: Experimental data on binding affinity, metabolic stability, and toxicity are lacking, necessitating further studies.

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Conditions

Benzimidazole Formation and Functionalization
  • Benzimidazole derivatives are commonly prepared by condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions.
  • The benzimidazol-1-ylmethyl group is introduced by alkylation using chloromethyl or bromomethyl reagents under basic conditions.
  • Protective groups may be employed to prevent side reactions during subsequent steps.
1,3-Dioxane Ring Synthesis
  • The 1,3-dioxane ring is typically formed by acid-catalyzed cyclization of 1,3-diols with aldehydes or ketones.
  • Substituents such as phenyl and hydroxymethylphenyl groups are introduced either before or after cyclization, depending on stability.
  • Control of stereochemistry is crucial; chiral catalysts or resolution methods may be applied.
Hydroxymethylphenyl Substitution
  • Hydroxymethyl groups on phenyl rings are introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde under basic or acidic catalysis.
  • Alternatively, protected hydroxymethyl groups can be installed and deprotected later.
Benzenesulfonamide Coupling
  • The benzenesulfonamide moiety is attached by nucleophilic substitution or amide bond formation.
  • Sulfonyl chlorides react with amines under controlled conditions to form sulfonamide linkages.
  • Coupling agents like triethylamine or bases are used to neutralize acid byproducts.

Representative Preparation Procedure

The following is a generalized procedure integrating data from related sulfonamide and benzimidazole syntheses, adapted for the target compound.

Step Reagents & Conditions Description Yield & Notes
1. Benzimidazole alkylation Benzimidazole, chloromethyl phenyl derivative, base (e.g., K2CO3), solvent (DMF), 80-100°C Alkylation at N1 position to introduce benzylic methyl linker High yield (>85%), requires inert atmosphere
2. 1,3-Dioxane ring formation 1,3-diol precursor, substituted benzaldehyde, acid catalyst (p-TsOH), reflux Cyclization forming dioxane ring with phenyl and hydroxymethylphenyl substituents Moderate yield (60-75%), stereoselective control needed
3. Hydroxymethylation Phenyl derivative, formaldehyde, base or acid catalyst Introduction of hydroxymethyl group on phenyl ring High yield (>80%), purification by crystallization
4. Sulfonamide coupling Benzenesulfonyl chloride, benzylamine derivative, base (triethylamine), solvent (CH2Cl2), 0-25°C Formation of benzenesulfonamide linkage High yield (>85%), requires moisture-free conditions
5. Final coupling Alkylated benzimidazole-dioxane intermediate, sulfonamide intermediate, coupling agent (e.g., EDCI), solvent (THF/DMF), room temperature Amide or ether bond formation completing molecule Yield varies (50-70%), purification by chromatography

Research Findings and Optimization

  • Purity and Yield: Purity is enhanced by chromatographic techniques, although large-scale processes favor crystallization and recrystallization for cost efficiency.
  • Stereochemistry: Stereochemical purity of the 1,3-dioxane ring influences biological activity; chiral catalysts or resolution methods are employed.
  • Process Scalability: Reported methods highlight challenges in scaling due to multiple steps and sensitive intermediates. Use of non-chromatographic purification is preferred for industrial scale.
  • Environmental Considerations: Use of green solvents and minimizing hazardous reagents is a focus in recent process development.

Summary Table of Preparation Methods

Aspect Methodology Advantages Challenges
Benzimidazole alkylation N-alkylation with halomethyl derivatives High regioselectivity, straightforward Requires inert atmosphere, sensitive to moisture
1,3-Dioxane ring formation Acid-catalyzed cyclization Efficient ring closure Stereochemical control needed
Hydroxymethylation Formaldehyde addition High yield, simple reagents Over-hydroxymethylation possible
Sulfonamide coupling Reaction with sulfonyl chlorides High yield, robust Moisture sensitivity, side reactions
Final coupling Amide bond formation with coupling agents Completes molecule Moderate yield, purification complexity

Q & A

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Methodological Answer : Solubility in DMSO or aqueous buffers should be tested via UV-Vis spectroscopy or HPLC . Stability under varying pH (e.g., simulated biological fluids) and light exposure must be assessed using accelerated stability studies . The hydroxymethyl group may enhance aqueous solubility, but steric hindrance from the benzimidazole ring could limit it .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against targets like histone deacetylases (HDACs) or kinases, leveraging the benzimidazole moiety’s known affinity for enzyme active sites . Molecular Dynamics (MD) simulations assess binding stability over time. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Methodological Answer : If bioactivity varies between assays (e.g., HDAC inhibition vs. cytotoxicity), conduct dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes. Structural analogs (e.g., pyrazole or azaindazole derivatives) with differing activities can guide SAR analysis . Confounders like assay interference (e.g., redox activity) should be ruled out via counter-screening .

Q. How can reaction fundamentals and reactor design optimize large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, residence time). Use microreactors for continuous flow synthesis to enhance heat/mass transfer. Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics and scalability .

Q. What role do substituents (e.g., hydroxymethyl, benzimidazole) play in modulating pharmacological activity?

  • Methodological Answer : The hydroxymethyl group may improve solubility and hydrogen-bonding capacity, while the benzimidazole ring enhances π-π stacking in hydrophobic pockets. Synthesize analogs with modified substituents (e.g., fluorination of the phenyl ring) and compare activity via SAR studies .

Methodological Considerations

Q. How to design a robust assay for evaluating HDAC inhibition?

  • Methodological Answer : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in cell-free assays. For cellular assays, measure histone acetylation via Western blot or flow cytometry. Include positive controls (e.g., Tubacin) and validate with siRNA knockdown .

Q. What statistical approaches ensure reproducibility in synthetic yield optimization?

  • Methodological Answer : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, solvent ratio). Use ANOVA to assess significance. Replicate experiments in triplicate and report confidence intervals .

Q. How to address poor bioavailability in preclinical studies?

  • Methodological Answer : Conduct ADMET profiling (e.g., Caco-2 permeability, microsomal stability). Formulate with nanocarriers (e.g., liposomes) or prodrug strategies (e.g., esterification of hydroxymethyl) to enhance absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.